molecular formula C22H17FN4O2S B2907689 2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide CAS No. 902910-54-7

2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide

Cat. No.: B2907689
CAS No.: 902910-54-7
M. Wt: 420.46
InChI Key: RMGCGOUOZHHLSP-UHFFFAOYSA-N
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Description

This compound features a pyrido[2,3-d]pyrimidinone core substituted with a benzyl group at position 3, a sulfanyl-linked acetamide moiety at position 2, and a 2-fluorophenyl group on the acetamide nitrogen (Fig. 1). The molecular formula is C₂₂H₁₆FN₃O₂S, with an average molecular weight of 405.44 g/mol (calculated based on isotopic distribution).

Properties

IUPAC Name

2-(3-benzyl-4-oxopyrido[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN4O2S/c23-17-10-4-5-11-18(17)25-19(28)14-30-22-26-20-16(9-6-12-24-20)21(29)27(22)13-15-7-2-1-3-8-15/h1-12H,13-14H2,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGCGOUOZHHLSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N=C2SCC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product with high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and fluorophenyl positions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. .

Scientific Research Applications

2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes, such as tyrosinase, by binding to their active sites. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects, such as the reduction of cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Analog with Fluorobenzyl Substitution

The closest analog, 2-{[3-(4-Fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide (ChemSpider ID: 902911-83-5), replaces the benzyl group with a 4-fluorobenzyl substituent. Key differences include:

Property Target Compound 4-Fluorobenzyl Analog
Molecular Formula C₂₂H₁₆FN₃O₂S C₂₂H₁₅F₂N₃O₂S
Molecular Weight (g/mol) 405.44 423.43
Substituent at Position 3 Benzyl 4-Fluorobenzyl
Polarity Lower (due to non-fluorinated benzyl) Higher (fluorine increases electronegativity)

However, increased polarity may reduce membrane permeability .

Analogs with Modified Heterocyclic Cores

Several compounds retain fluorophenyl or benzyl groups but feature distinct heterocyclic systems:

Example 53 ()
  • Structure: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide.
  • Key Differences: Core: Pyrazolo[3,4-d]pyrimidine (vs. pyrido[2,3-d]pyrimidinone). Substituents: Chromen-4-one and isopropylamide groups.
Compound 11f ()
  • Structure : Features a pyrimido[4,5-d]pyrimidine core with a benzodiazepine moiety.
  • Key Differences: Core: Pyrimido[4,5-d]pyrimidine (vs. pyrido[2,3-d]pyrimidinone). Substituents: Methylpyridinyl and benzodiazepine groups.
  • Implications : The extended π-system may improve DNA intercalation but increase molecular weight (MW = ~700 g/mol), limiting bioavailability.

Analogs with Varied Fluorophenyl Substituents

EP 4 374 877 A2 ()
  • Structure : (4aS)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-5,6,7,8-tetrahydro-4aH-pyrido[1,2-b]pyridazine-3-carboxamide.
  • Key Differences: Core: Pyrido[1,2-b]pyridazine (vs. pyrido[2,3-d]pyrimidinone). Substituents: Trifluoromethyl furan and tetrahydro ring system.
  • Implications : The trifluoromethyl group enhances lipophilicity, favoring blood-brain barrier penetration.
Pharmacopeial Forum Compound ()
  • Structure : Equimolecular combination of a pyrido[4,3-d]pyrimidine derivative with cyclopropyl and iodo substituents.
  • Key Differences: Core: Pyrido[4,3-d]pyrimidine (vs. pyrido[2,3-d]pyrimidinone). Substituents: Cyclopropyl and iodine (vs. benzyl and fluorine).

Research Findings and Trends

  • Fluorine Substitution : Fluorine at the benzyl () or phenyl () positions consistently improves metabolic stability and target affinity due to electronegativity and reduced susceptibility to oxidative metabolism.
  • Core Modifications: Pyrido-pyrimidinones (e.g., target compound) balance rigidity and flexibility, whereas pyrazolo-pyrimidines () favor rigid binding but higher synthetic complexity.
  • Solubility vs. Permeability : Compounds with trifluoromethyl groups () or DMSO solvates () exhibit enhanced solubility but may require formulation adjustments for in vivo efficacy.

Biological Activity

The compound 2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide is a notable member of the pyrido[2,3-d]pyrimidine class, recognized for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H17FN4OSC_{18}H_{17}FN_4OS, with a molecular weight of approximately 354.42 g/mol. The structure features a pyrido[2,3-d]pyrimidine core, which is essential for its biological properties. The presence of the sulfur atom in the thioether linkage and the fluorophenyl group enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in various metabolic pathways. This inhibition can lead to altered cellular functions, particularly in cancer cells.
  • Receptor Modulation : It interacts with various receptors involved in cell signaling pathways. This interaction can modulate physiological responses, making it a candidate for therapeutic intervention.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties:

  • Cell Line Studies : In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For instance, certain derivatives showed up to 95% inhibition on MCF-7 cells compared to standard chemotherapeutic agents like cisplatin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial Activity : Screening against various bacterial strains revealed selective activity against Gram-positive bacteria such as Bacillus subtilis. However, the overall antibacterial potential was moderate .
  • Antifungal Activity : Some derivatives exhibited significant antifungal activity against pathogens like Candida albicans, suggesting potential applications in treating fungal infections .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

CompoundStructural FeaturesBiological Activity
Base CompoundPyrido[2,3-d]pyrimidine core with thioether linkageAnticancer and antimicrobial
Fluorophenyl SubstituentEnhances binding affinity to targetsIncreased potency against specific enzymes
Benzyl GroupContributes to lipophilicityFacilitates cell membrane penetration

Case Studies

  • In Vitro Efficacy : A study evaluated the efficacy of several pyrido derivatives on human cancer cell lines. The results indicated that modifications at the phenyl ring significantly affected cytotoxicity levels .
  • Mechanistic Studies : Another research project focused on elucidating the mechanism by which these compounds induce apoptosis in cancer cells. Findings suggested that they promote oxidative stress and disrupt mitochondrial function .

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